C.I. Mordant Red 7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C.I. Mordant Red 7: is a synthetic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing cotton, wool, and silk. Additionally, it finds applications in the paper and leather industries. This compound has a complex chemical structure and exhibits biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Mordant Red 7 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.

Industrial Production Methods: : Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: : C.I. Mordant Red 7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.

Major Products

Oxidation: Oxidized derivatives of the original azo compound.

Reduction: Aromatic amines.

Substitution: Substituted azo compounds with different functional groups.

Applications De Recherche Scientifique

C.I. Mordant Red 7 has a wide range of scientific research applications:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed as a staining agent for tissues and cells, helping in the visualization of biological structures.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the production of colored materials, including textiles, paper, and leather

Mécanisme D'action

The mechanism of action of C.I. Mordant Red 7 involves its ability to form coordination complexes with metal ions. These complexes enhance the dye’s affinity for fibers and tissues, leading to more stable and intense coloration. The molecular targets include various functional groups on the fibers or tissues, and the pathways involve the formation of strong covalent bonds between the dye and the substrate .

Comparaison Avec Des Composés Similaires

Similar Compounds

C.I. Mordant Red 3: Another azo dye with similar applications but different chemical properties.

C.I. Mordant Blue 47: Used for dyeing wool and exhibits different color properties.

C.I. Mordant Brown 27: Employed in the textile industry for producing brown shades.

C.I. Mordant Black 9: Known for its use in producing black shades in textiles

Uniqueness: : C.I. Mordant Red 7 is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions, resulting in enhanced color fastness and intensity. Its versatility in various industrial applications and biological staining makes it a valuable compound in both scientific research and commercial use .

Activité Biologique

C.I. Mordant Red 7 is a synthetic azo dye widely utilized in various industries, particularly in textiles for dyeing cotton, wool, and silk. Its chemical structure allows it to form stable complexes with metal ions, enhancing its affinity for fibers and tissues. This compound has garnered attention not only for its industrial applications but also for its biological activities, which include potential therapeutic uses and interactions with biological systems.

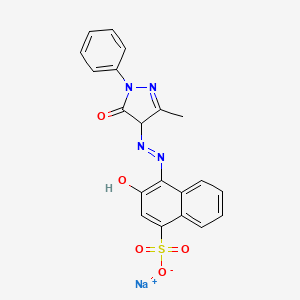

- Molecular Formula : C20H15N4NaO5S

- Molecular Weight : 446.41 g/mol

- CAS Registry Number : 3618-63-1

Biological Activity

This compound exhibits various biological activities that are significant in both research and practical applications:

- Antimicrobial Properties : Studies have indicated that Mordant Red 7 possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for use in textiles that require antibacterial properties .

- Cell Staining : The dye is commonly employed as a staining agent in histology and cytology, aiding in the visualization of cellular structures under microscopy. Its ability to bind to specific cellular components enhances contrast and detail in biological samples .

- Drug Delivery Systems : Research has explored the potential of this compound as a carrier for drug delivery, particularly in targeted therapies where the dye's properties can facilitate the transport of therapeutic agents to specific sites within the body.

- Interaction with Ligands : The dye interacts with cationic ligands such as ethanol amine and tallow amine, demonstrating significant changes in absorbance properties when these ligands are introduced. This interaction suggests potential applications in solubilization processes and dye aggregation studies .

The biological activity of this compound can be attributed to its ability to form coordination complexes with metal ions and other biomolecules. This property enhances its stability and effectiveness as a dye and a biological agent. The mechanism involves:

- Coordination Bond Formation : The dye forms strong covalent bonds with functional groups present on fibers or tissues, resulting in enhanced color fastness.

- Absorption Spectroscopy : Changes in absorbance spectra upon interaction with ligands indicate alterations in the electronic environment around the dye molecules, which may influence their biological interactions .

Case Studies

- Antimicrobial Efficacy :

- Cellular Staining Applications :

- Dye-Ligand Interactions :

Data Table: Biological Activities of this compound

Propriétés

Numéro CAS |

3618-63-1 |

|---|---|

Formule moléculaire |

C20H16N4O5S.Na C20H16N4NaO5S |

Poids moléculaire |

447.4 g/mol |

Nom IUPAC |

sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,18,25H,1H3,(H,27,28,29); |

Clé InChI |

LQNCZVUOLJAMAW-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)C4=CC=CC=C4.[Na+] |

SMILES canonique |

CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4.[Na] |

Apparence |

Solid powder |

Description physique |

Powder; [Sigma-Aldrich MSDS] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

C.I. 18760; NSC 47717; NSC-47717; NSC47717. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.